silane CAS No. 84029-11-8](/img/structure/B14413299.png)
[1-(Butylsulfanyl)prop-2-en-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylsulfanyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a butylsulfanyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfanyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A base such as sodium hydride or potassium tert-butoxide.
Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding saturated compound.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding saturated silane.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic transformations.
Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and hydrophobicity.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to modify surface properties of nanoparticles.
Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and imaging.
Industry:
Coatings: Applied in the formulation of coatings to improve adhesion and durability.
Electronics: Used in the production of silicon-based materials for electronic devices.
Wirkmechanismus
The mechanism of action of 1-(Butylsulfanyl)prop-2-en-1-ylsilane largely depends on its application. In catalysis, it acts as a ligand or a precursor to active catalytic species. In drug delivery, it modifies the surface properties of nanoparticles, enhancing their interaction with biological targets. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity and applications.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards oxidation, reduction, and substitution reactions.
- Applications: While similar compounds may share some applications, the unique combination of the butylsulfanyl group and the trimethylsilane group in 1-(Butylsulfanyl)prop-2-en-1-ylsilane) provides distinct advantages in specific applications, such as enhanced stability and specific interactions in catalysis and material science.
Eigenschaften
CAS-Nummer |
84029-11-8 |
|---|---|
Molekularformel |
C10H22SSi |
Molekulargewicht |
202.43 g/mol |
IUPAC-Name |
1-butylsulfanylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H22SSi/c1-6-8-9-11-10(7-2)12(3,4)5/h7,10H,2,6,8-9H2,1,3-5H3 |
InChI-Schlüssel |
VJTZMHOPCHCPBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


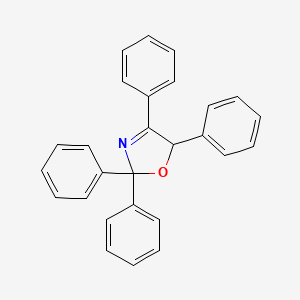
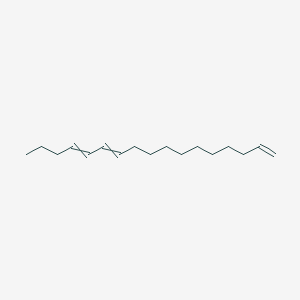
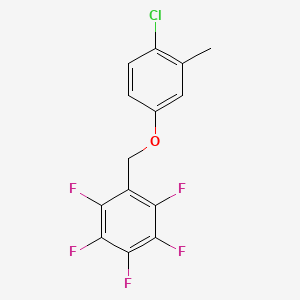
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
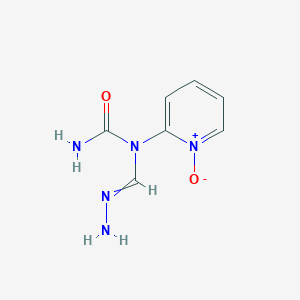
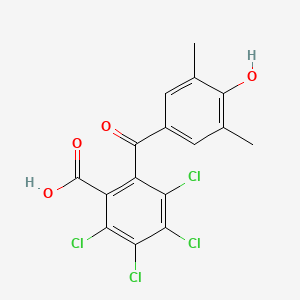
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
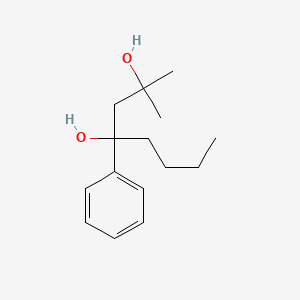
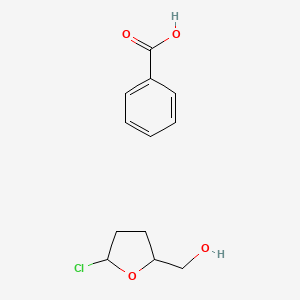

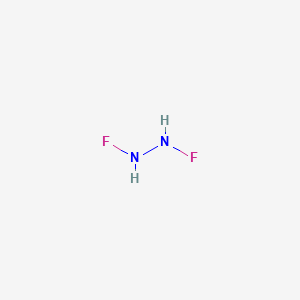
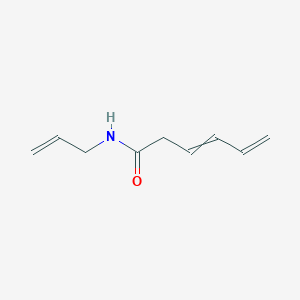
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
